Regulatory-Compliant Impurity Reference Standard
21-Dehydro Dexamethasone is specifically characterized and supplied for use as a reference standard for the analytical identification and quantification of Dexamethasone Impurity I in drug substances and products. Its use is mandated for compliance with regulatory guidelines from bodies like the USP and EP, which require the identification and control of known impurities . Unlike generic Dexamethasone, this compound is supplied with detailed characterization data (e.g., NMR, MS) and a certificate of analysis, which are prerequisites for method validation (AMV) and Quality Control (QC) applications in ANDA submissions [1].
| Evidence Dimension | Regulatory and Analytical Utility |
|---|---|
| Target Compound Data | Supplied as a fully characterized reference standard with traceability to pharmacopeial standards for analytical method development, validation, and QC |
| Comparator Or Baseline | Dexamethasone (therapeutic agent): Not supplied as an analytical impurity reference standard and does not fulfill the same regulatory role |
| Quantified Difference | Not applicable (functional differentiation) |
| Conditions | Pharmaceutical quality control and regulatory filing context |
Why This Matters
This functional specification is the primary driver for procurement; the compound is essential for generating data required by global regulatory agencies for drug approval.
- [1] SynZeal Research. 21-Dehydro Dexamethasone. Product Information. View Source
